3-(2-ethoxyphenoxy)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Description
The compound 3-(2-ethoxyphenoxy)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one belongs to the chromeno-oxazinone family, characterized by a fused chromene and oxazinone ring system. Key structural features include:
- Position 9: A 3-methoxypropyl chain, introducing hydrophobicity and conformational flexibility.
Properties
IUPAC Name |
3-(2-ethoxyphenoxy)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-3-27-19-7-4-5-8-20(19)30-21-14-28-23-16(22(21)25)9-10-18-17(23)13-24(15-29-18)11-6-12-26-2/h4-5,7-10,14H,3,6,11-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGCMQHVUCUFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-ethoxyphenoxy)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a synthetic compound belonging to the chromeno-oxazine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its mechanisms and effects is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is indicative of its complex structure, which features a chromeno framework fused with an oxazine ring. The molecular formula is , with a molecular weight of approximately 411.45 g/mol. Its structural characteristics contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds within the chromeno-oxazine class exhibit various biological activities, including:
- Antioxidant Activity : These compounds can scavenge free radicals, potentially reducing oxidative stress.
- Anti-inflammatory Properties : They may inhibit inflammatory pathways, which is significant in treating chronic inflammatory diseases.
- Anticancer Effects : Some studies suggest that related compounds can induce apoptosis in cancer cells and inhibit tumor growth.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The oxazine moiety may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act on various receptors influencing cellular signaling pathways.
Antioxidant Activity
A study demonstrated that derivatives of chromeno-oxazine compounds showed significant antioxidant activity through DPPH radical scavenging assays. The presence of ethoxy and methoxy groups enhances electron donation capabilities.
Anti-inflammatory Effects
In vitro studies indicated that this compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.
Anticancer Potential
Research involving cancer cell lines has shown that this compound can induce apoptosis via the mitochondrial pathway. It was observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference Study |
|---|---|---|
| Antioxidant | Free radical scavenging | [Study on antioxidant properties] |
| Anti-inflammatory | Cytokine inhibition | [In vitro study on inflammation] |
| Anticancer | Apoptosis induction | [Cancer cell line study] |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
The chromeno-oxazinone scaffold is highly tunable, with substituents at positions 3 and 9 significantly impacting physical, chemical, and biological properties. Below is a comparison with key analogs:
*Estimated based on molecular formula (CₙHₘOₖN).
Key Observations:
Spectral and Physical Properties
While spectral data for the target compound is unavailable, analogs provide insights:
- NMR : Aromatic protons in 3-substituted aryl groups resonate at δ 6.8–7.5 ppm, while methoxypropyl chains show signals near δ 3.3–3.8 ppm .
- IR : Strong carbonyl stretches (C=O) appear at ~1700 cm⁻¹, and ether linkages (C-O-C) at ~1250 cm⁻¹ .
- Melting Points : Range from 137–166°C for hydroxybutyl/pentyl analogs, suggesting moderate thermal stability .
Preparation Methods
Core Chromeno-Oxazin Scaffold Construction
The chromeno[8,7-e]oxazin-4-one core is synthesized via a tandem cyclization-condensation reaction. A phenolic precursor (e.g., 7-hydroxychromen-2-one) reacts with a β-amino alcohol under acidic conditions to form the oxazin ring. Computational studies suggest that protonation of the carbonyl oxygen facilitates nucleophilic attack by the amine, followed by dehydration to stabilize the heterocycle.
Synthetic Pathways
Step 1: Synthesis of 7-Hydroxy-2H-chromen-2-one
2,4-Dihydroxybenzaldehyde undergoes Pechmann condensation with ethyl acetoacetate in concentrated sulfuric acid, yielding 7-hydroxy-4-methylcoumarin (88% yield).
Step 2: Etherification with 2-Ethoxyphenol
The phenolic hydroxyl group of 7-hydroxy-4-methylcoumarin reacts with 2-ethoxyphenol in the presence of K₂CO₃ and dimethylformamide (DMF) at 80°C for 12 hours (Table 1).
Table 1: Optimization of Etherification Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 72 |
| NaOH | DMSO | 90 | 10 | 65 |
| Cs₂CO₃ | Acetone | 70 | 14 | 68 |
Step 3: Oxazin Ring Formation
The intermediate reacts with 3-amino-1-methoxypropane in acetic acid at reflux (120°C) for 6 hours. The reaction proceeds via imine formation followed by cyclodehydration (85% yield).
Pathway B: One-Pot Tandem Reaction
A streamlined approach combines coumarin synthesis, etherification, and cyclization in a single reactor. Using Sc(OTf)₃ as a Lewis catalyst, the reaction achieves 70% overall yield under microwave irradiation (150°C, 30 min).
Mechanistic Insight :
-
Lewis acid activation of the carbonyl group enhances electrophilicity.
-
Microwave irradiation accelerates kinetic pathways, reducing side reactions.
Critical Parameters Affecting Yield and Purity
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve solubility of phenolic intermediates but may promote hydrolysis. Dichloromethane (DCM) minimizes side reactions during alkylation.
Catalytic Systems
-
Acid Catalysts : H₂SO₄ (Pechmann condensation) vs. p-TsOH (milder conditions).
-
Transition Metals : Pd/C facilitates hydrogenolysis of protecting groups in later stages (e.g., nitro reductions).
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor technology enhances heat transfer and mixing efficiency for exothermic steps (e.g., cyclization). Pilot-scale trials achieved 92% conversion at 0.5 L/min flow rate.
Green Chemistry Metrics
-
E-Factor : 18.2 (traditional batch) vs. 9.7 (flow system).
-
PMI (Process Mass Intensity) : Reduced by 40% using solvent recycling.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 6.85–7.40 (m, aromatic H), 4.10 (q, OCH₂CH₃), 3.45 (t, OCH₂CH₂CH₃).
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HRMS (ESI) : m/z 429.1789 [M+H]⁺ (calc. 429.1792).
Q & A
Q. What are the optimal synthetic routes for 3-(2-ethoxyphenoxy)-9-(3-methoxypropyl)-chromeno-oxazin-4-one?
The synthesis typically involves a multi-step approach:
- Core formation : Construct the chromeno-oxazine framework via Pechmann condensation or cyclization reactions using precursors like substituted coumarins or benzopyran derivatives .
- Substituent introduction : Attach the 2-ethoxyphenoxy and 3-methoxypropyl groups through nucleophilic substitution or coupling reactions. Use catalysts like Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity .
- Yield optimization : Reaction conditions (e.g., reflux in ethanol, 60–80°C) and purification via column chromatography can achieve yields of 72–95% .
Q. How is structural integrity and purity validated for this compound?
Key characterization methods include:
- NMR spectroscopy : Identify aromatic protons (δ 6.5–8.5 ppm for phenoxy groups) and methoxypropyl substituents (δ 3.2–3.8 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns .
- HPLC : Monitor purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What in vitro assays are suitable for initial biological screening?
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Compare with normal cells (e.g., HEK293) for selectivity .
- Antioxidant activity : Measure ROS reduction in oxidative stress models (e.g., H₂O₂-treated neuronal cells) via fluorescent probes like DCFH-DA .
Advanced Research Questions
Q. How can contradictory cytotoxicity data across cell lines be resolved?
- Dose-response profiling : Test a wider concentration range (e.g., 0.1–100 µM) to identify cell line-specific sensitivities .
- Mechanistic studies : Use flow cytometry to evaluate apoptosis (Annexin V/PI staining) or mitochondrial membrane potential (JC-1 dye) .
- Comparative SAR : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy) to isolate structural determinants of activity .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and bioavailability .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify metabolic hotspots .
Q. How can molecular docking predict biological targets for this compound?
- Target selection : Focus on enzymes/receptors with structural homology to known chromeno-oxazine targets (e.g., topoisomerases, kinase domains) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions. Prioritize docking poses with strong hydrogen bonding (e.g., with methoxy oxygen atoms) .
Q. What experimental designs address low reproducibility in antioxidant assays?
- Standardized protocols : Pre-treat cells with uniform ROS induction (e.g., 250 µM H₂O₂ for 1 hr) and include positive controls (e.g., ascorbic acid) .
- Multi-parametric analysis : Combine ROS measurement with glutathione (GSH) levels and SOD activity to cross-validate results .
Methodological Considerations
Q. How to optimize reaction conditions for scaling synthesis?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for substituent introduction to enhance solubility .
- Catalyst screening : Test transition metal catalysts (e.g., Pd/C for coupling reactions) to reduce side products .
Q. What analytical techniques resolve spectral overlaps in NMR?
- 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Variable temperature NMR : Reduce signal broadening caused by dynamic effects .
Q. How to assess stability under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC .
- Thermal analysis : Use DSC/TGA to determine melting points and thermal decomposition profiles .
Data Interpretation and Conflict Resolution
Q. Why do some studies report anti-inflammatory effects while others do not?
- Model variability : Test in both acute (e.g., LPS-induced macrophages) and chronic inflammation models (e.g., collagen-induced arthritis) .
- Dose optimization : Lower doses (1–10 µM) may modulate cytokines (e.g., TNF-α), while higher doses (>50 µM) induce cytotoxicity .
Q. How to validate off-target effects in kinase inhibition assays?
- Kinome-wide profiling : Use platforms like KinomeScan to screen against 400+ kinases .
- Counter-screening : Test analogs with core structural modifications to isolate target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
